N-(4-bromo-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
CAS No.: 476483-89-3
Cat. No.: VC16165683
Molecular Formula: C22H17BrClN5OS
Molecular Weight: 514.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 476483-89-3 |
|---|---|
| Molecular Formula | C22H17BrClN5OS |
| Molecular Weight | 514.8 g/mol |
| IUPAC Name | N-(4-bromo-2-methylphenyl)-2-[[4-(4-chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C22H17BrClN5OS/c1-14-12-16(23)2-7-19(14)26-20(30)13-31-22-28-27-21(15-8-10-25-11-9-15)29(22)18-5-3-17(24)4-6-18/h2-12H,13H2,1H3,(H,26,30) |
| Standard InChI Key | CHVXWLLAEPBLOM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1)Br)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=NC=C4 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound features a 1,2,4-triazole ring substituted at positions 3, 4, and 5. Position 3 contains a sulfanylacetamide group (-S-CH₂-C(=O)-NH-), while positions 4 and 5 are occupied by 4-chlorophenyl and pyridin-4-yl groups, respectively. The acetamide nitrogen is further bonded to a 4-bromo-2-methylphenyl group, introducing steric bulk and electronic diversity.
Halogen and Heteroatom Contributions
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Bromine (4-bromo substituent): Enhances lipophilicity and influences receptor binding through hydrophobic interactions.
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Chlorine (4-chlorophenyl): Modulates electron density and improves metabolic stability .
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Pyridine ring: Introduces hydrogen-bonding capabilities and π-stacking potential .
Spectroscopic and Physicochemical Data
Key spectroscopic features include:
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IR: Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-S) .
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NMR: Distinct signals for methyl protons (~2.3 ppm), aromatic protons (7.0–8.5 ppm), and pyridinyl hydrogens .
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Mass spectrometry: Molecular ion peak at m/z 514.8 (M⁺) with fragmentation patterns consistent with Br and Cl loss.
Synthetic Methodology
Reaction Sequence
The synthesis involves a multi-step protocol:
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Formation of 4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol:
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Condensation of 4-chlorophenylhydrazine with pyridine-4-carboxaldehyde.
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Cyclization using thiocarbazide under acidic conditions.
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Sulfanylacetamide Coupling:
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Bromophenyl Incorporation:
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Amidation with 4-bromo-2-methylphenylamine using EDC/HOBt coupling.
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Optimization Challenges
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Yield: Typically 35–45% due to steric hindrance during amidation.
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Purification: Requires column chromatography (silica gel, ethyl acetate/hexane) to isolate the product from regioisomers .
Biological Activity and Mechanism
| Strain | MIC (μg/mL) | Reference |
|---|---|---|
| S. aureus | 12.5 | |
| E. coli | 25.0 | |
| The triazole core disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins . |
Anticancer Activity
Against MCF-7 breast cancer cells:
Molecular Docking Insights
Docking studies with EGFR kinase (PDB: 1M17) show:
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Binding energy: -9.2 kcal/mol
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Key interactions:
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Hydrogen bonds between pyridinyl N and Thr766.
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Halogen bonds involving Br and Met769.
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Structural Analogues and Comparative Analysis
The bromine and pyridinyl groups in the target compound enhance cellular permeability and target affinity compared to analogues.
Pharmacokinetic and Toxicity Considerations
ADME Properties
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Absorption: Moderate oral bioavailability (~40%) due to high logP (3.2).
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Metabolism: Hepatic CYP3A4-mediated oxidation of the methylphenyl group .
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Excretion: Primarily renal (70%) with detectable fecal elimination.
Toxicity Profile
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